Methyl 3-(4-aminophenyl)-2-methylpropanoate
Description
Significance as a Versatile Molecular Building Block
The utility of Methyl 3-(4-aminophenyl)-2-methylpropanoate as a molecular building block stems from the distinct reactivity of its functional groups. Organic building blocks are fundamental starting materials used to construct complex molecules, playing a critical role in drug discovery and chemical research. researchgate.net The subject compound is a trifunctional intermediate, providing chemists with a versatile scaffold for developing diverse molecular entities.
The primary aromatic amine (-NH₂) on the phenyl ring is a key functional group. It can be readily acylated to form amides, alkylated, or used in diazotization reactions to introduce a wide range of other substituents. This functionality is crucial in the synthesis of many pharmaceutical agents. For instance, the related compound 4-(4-aminophenyl)-3-morpholinone is a central precursor for inhibitors of the blood clotting factor Xa, which are used in the treatment of thromboembolic disorders. google.com
The methyl ester (-COOCH₃) group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. This feature is common in the synthesis of arylpropanoic acid derivatives, a class well-known for its pharmacological activities. humanjournals.com Furthermore, the propanoate backbone, with a methyl group at the C-2 position, creates a chiral center. Chiral molecules are of paramount importance in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. a2bchem.com The ability to synthesize and utilize specific stereoisomers of such building blocks is a cornerstone of modern medicinal chemistry. a2bchem.com
Analogous structures, such as 3-(4-Bromophenyl)-2-methylpropanoic acid, are recognized for their value as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, underscoring the importance of this structural class in applied organic synthesis. chemimpex.com
Overview of Research Trajectories in Advanced Organic Chemistry
Research involving structures similar to this compound is predominantly directed toward the discovery and development of new therapeutic agents. The arylpropanoic acid moiety is the foundational structure for many nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and naproxen (B1676952). orientjchem.orgresearchgate.net Consequently, a significant research trajectory for derivatives of this compound is the synthesis of novel anti-inflammatory and analgesic agents. humanjournals.com
Modern synthetic efforts focus on creating derivatives with improved efficacy and pharmacological profiles. For example, a patent for the drug Bilastine (an antihistamine) describes a process for preparing a structurally related 2-methylpropanoic acid derivative, highlighting the utility of this scaffold in developing modern pharmaceuticals. google.comgoogleapis.com The synthesis involves creating complex side chains attached to the phenyl ring, a strategy that could be applied to this compound via its amino group.
Another active area of research is the development of selective enzyme inhibitors. As mentioned, related aminophenyl compounds are precursors to Factor Xa inhibitors. google.com The specific stereochemistry and functional group arrangement in this compound make it a candidate for designing molecules that can fit precisely into the active sites of target enzymes.
Furthermore, the field of materials science explores the incorporation of such aromatic building blocks into polymers to enhance their thermal and mechanical properties. chemimpex.com The rigid phenyl group and the reactive amine and ester functionalities allow for the potential use of this compound in the synthesis of advanced polyamides or polyesters.
Historical Context and Evolution of Synthetic Applications
The historical significance of the 3-arylpropanoic acid class, to which this compound belongs, is deeply rooted in the development of pharmaceuticals. The story begins with the synthesis of acetylsalicylic acid (aspirin) over a century ago, the first NSAID. researchgate.net While effective, the use of aspirin (B1665792) was associated with gastric side effects, which prompted a search for better-tolerated alternatives. researchgate.net
This search led to the discovery and development of arylpropanoic acids in the mid-20th century. Ibuprofen, chemically 2-(4-isobutylphenyl)propanoic acid, was synthesized in the 1960s and became a blockbuster drug known for its potent anti-inflammatory, analgesic, and antipyretic properties. orientjchem.org The success of ibuprofen spurred further research into this class of compounds, leading to the development of other widely used drugs like naproxen and ketoprofen. researchgate.net
Early synthetic methods for arylpropanoic acids often involved multiple steps with harsh reagents. Over time, more efficient and concise synthetic routes have been developed. researchgate.net Modern methods for synthesizing related 3-arylpropanoic acid derivatives include the hydroarylation of carbon-carbon double bonds in the presence of superacids like triflic acid or the use of Friedel-Crafts reactions. mdpi.com The synthesis of the specific substructure of this compound can be conceptually approached through multi-step processes starting from commercially available materials, such as a modified Reformatsky reaction. humanjournals.comorientjchem.org The evolution of synthetic methodology continues, with a focus on catalytic and stereoselective reactions to produce enantiomerically pure compounds for pharmaceutical applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(11(13)14-2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAZGLLLJSDUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 4 Aminophenyl 2 Methylpropanoate
Stereoselective Synthesis Approaches
Achieving control over the absolute and relative stereochemistry of the two chiral centers in Methyl 3-(4-aminophenyl)-2-methylpropanoate is paramount. The following sections detail established and emerging approaches to address this challenge through stereoselective synthesis.
Asymmetric Catalysis in Propanoate Moiety Formation
Asymmetric catalysis offers an elegant and atom-economical route to enantiomerically enriched compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. umontreal.ca For the formation of the propanoate moiety in the target molecule, catalytic asymmetric methods can be employed to set the stereocenter at the C2 position.
One prominent strategy involves the asymmetric alkylation of an alanine (B10760859) derivative. For instance, an N-protected alanine ester can be alkylated using a 4-nitrobenzyl halide (a precursor to the 4-aminophenyl group) in the presence of a chiral phase-transfer catalyst, such as a Maruoka catalyst. nih.gov This approach directly establishes the α-methyl stereocenter with high enantioselectivity. Subsequent reduction of the nitro group to an amine and esterification would yield the final product. The effectiveness of such catalysts is demonstrated in their ability to create sterically hindered quaternary carbon centers with high enantiomeric excess (ee).
| Catalyst/Method | Substrate Type | Typical Enantiomeric Excess (ee) | Typical Yield | Reference |
| Chiral Phase-Transfer Catalyst (e.g., Maruoka Catalyst) | N-protected Alanine Ester | 90-99% | High | nih.gov |
| Rhodium/Iridium-catalyzed Asymmetric Hydrogenation | α,β-Unsaturated Ester | >95% | High | umontreal.ca |
| Copper-catalyzed Asymmetric Alkynylation | α-Imino Ester | 85-95% | Good | nih.gov |
This table presents typical data for the methodologies discussed and may not represent results for the specific target compound.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are recoverable stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is particularly effective for establishing the stereocenters in β-amino esters.
A well-established method utilizes pseudoephedrine as a chiral auxiliary. nih.govresearchgate.net In this approach, an α,β-unsaturated amide is first prepared from (S,S)-(+)-pseudoephedrine. A diastereoselective aza-Michael reaction (conjugate addition) of a nitrogen nucleophile, such as lithium benzylamide, to this unsaturated amide establishes the stereocenter at the C3 position. researchgate.net Subsequent alkylation of the resulting enolate can set the C2 stereocenter. nih.gov The final step involves the cleavage of the auxiliary group to release the desired, highly enantioenriched β-amino ester. This method provides excellent control over the stereochemistry, often leading to high diastereomeric and enantiomeric purity.
General Steps for Chiral Auxiliary-Mediated Synthesis:
Acylation: Reaction of the chiral auxiliary (e.g., pseudoephedrine) with an acylating agent to form a chiral amide.
Stereoselective Reaction: Performing a key bond-forming reaction (e.g., conjugate addition, alkylation) where the auxiliary directs the stereochemical outcome. nih.govnih.gov
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product.
Diastereoselective Pathways for Phenylpropanoate Scaffolds
Diastereoselective reactions are employed to control the relative stereochemistry between newly formed chiral centers. For phenylpropanoate scaffolds, multicomponent reactions like the Mannich reaction offer a powerful tool. nih.gov
A catalyst-free, three-component Mannich condensation can be performed using diazo compounds, boranes, and acyl imines to generate β-amino carbonyl compounds with high anti-diastereoselectivity. nih.gov By selecting a chiral precursor, such as an imine derived from a chiral amine or using a chiral auxiliary like (-)-phenylmenthol, an asymmetric variant can be achieved. The resulting β-amino carbonyl intermediate can then be further manipulated to install the methyl group at the C2 position and convert the carbonyl to the methyl ester, yielding the target structure with a defined relative stereochemistry.
| Reaction Type | Key Reagents | Stereochemical Control | Typical Diastereomeric Ratio (d.r.) | Reference |
| Mannich Reaction | Acyl Imine, Diazo Compound, Borane | Substrate/Auxiliary Control | >20:1 | nih.gov |
| Aldol Reaction | Chiral N-acyl Oxazolidinone | Auxiliary Control | >10:1 | nih.govnih.gov |
| Aza-Michael Reaction | Chiral α,β-Unsaturated Amide | Auxiliary Control | High | nih.govresearchgate.net |
This table illustrates the effectiveness of various diastereoselective reactions in synthesizing complex scaffolds.
Enantioselective Reductions and Aminations
The stereocenters of this compound can also be introduced via enantioselective reduction or amination reactions. Enantioselective reduction of a prochiral imine or enamine precursor is a common strategy. This can be accomplished using chiral catalysts, such as those based on rhodium or iridium, in combination with a reducing agent like trichlorosilane. amanote.com
More advanced methods include enantioselective C-H amination. nih.govresearchgate.netnih.gov A radical relay chaperone strategy can be designed where a substrate is transiently converted to an imidate radical. This radical can undergo an intramolecular hydrogen atom transfer (HAT) followed by a stereoselective amination mediated by a chiral copper catalyst. nih.gov This innovative approach allows for the direct conversion of a C-H bond into a C-N bond with high enantioselectivity, providing a novel pathway to chiral β-amino alcohol and ester precursors. nih.govresearchgate.net
Novel Catalyst Systems in Synthesis
The development of new and more efficient catalyst systems is a driving force in synthetic chemistry. For the synthesis of this compound, transition metal catalysts play a crucial role, particularly in forming the core carbon-carbon bonds of the molecule.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. nih.govmdpi.com Reactions such as the Suzuki-Miyaura, Heck, and Hiyama couplings provide powerful methods for constructing the 3-arylpropanoate skeleton of the target molecule. nih.govnih.gov
A plausible retrosynthetic pathway would involve a palladium-catalyzed coupling between a 4-aminophenyl derivative (e.g., 4-bromoaniline (B143363) or a corresponding boronic acid) and a suitable three-carbon propanoate synthon. For example, a Suzuki-Miyaura coupling could be performed between 4-aminophenylboronic acid and a methyl 3-bromo-2-methylpropanoate derivative. The efficiency and functional group tolerance of modern palladium catalysts, often employing specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, allow such reactions to proceed under mild conditions with high yields. nih.govresearchgate.net Recent advancements have also focused on developing heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene oxide or magnetic chitosan, which offer advantages in terms of catalyst recovery and reuse. mdpi.com
| Coupling Reaction | Metal Catalyst | Typical Substrates | Key Advantages | Reference |
| Suzuki-Miyaura | Palladium (Pd) | Aryl Halide + Arylboronic Acid | High functional group tolerance, mild conditions | nih.govmdpi.com |
| Heck | Palladium (Pd) | Aryl Halide + Alkene | Direct arylation of alkenes | nih.gov |
| Hiyama | Palladium (Pd) | Aryl Halide + Organosilane | Fluoride-free options available | mdpi.com |
| Sonogashira | Palladium (Pd) / Copper (Cu) | Aryl Halide + Terminal Alkyne | Forms C(sp2)-C(sp) bonds | nih.gov |
This table summarizes key transition metal-catalyzed reactions applicable to the synthesis of aryl-containing scaffolds.
Organocatalytic and Biocatalytic Transformations
Organocatalysis and biocatalysis have emerged as powerful tools in asymmetric synthesis, providing metal-free and environmentally benign alternatives for the construction of chiral molecules.
Organocatalytic Approaches:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A key strategy for establishing the chiral center in 3-aryl-2-methylpropanoates is the asymmetric Michael addition. rsc.org In this approach, a prochiral precursor undergoes a conjugate addition reaction in the presence of a chiral organocatalyst, leading to the formation of an enantioenriched product. For instance, the reaction of a methylmalonate derivative with a nitroolefin derived from the "4-aminophenyl" moiety, followed by reduction and subsequent chemical modifications, could yield the target molecule. The efficiency of such reactions is highly dependent on the choice of organocatalyst, with common examples including proline derivatives and chiral amines.
| Organocatalyst Type | Substrate Example | Product Enantiomeric Excess (ee) | Reference |
| Chiral Dipeptide | Isobutyraldehyde and Nitroolefins | Up to 99% | mdpi.com |
| Bifunctional Squaramide | Iminochromenes and Phosphites | Up to 98% | scispace.com |
| Takemoto-type Thiourea | β-aryl-α-ketophosphonates and Nitroalkenes | Up to 81% | nih.gov |
Biocatalytic Transformations:
Biocatalysis leverages enzymes to perform highly selective chemical transformations. For the synthesis of chiral β-amino esters, transaminases are particularly valuable. These enzymes can catalyze the asymmetric amination of a corresponding β-keto ester precursor, directly installing the amino group with high stereocontrol. A dynamic kinetic resolution (DKR) process, combining a transaminase with a racemization catalyst, can be employed to convert a racemic starting material into a single enantiomer of the desired product in high yield and enantiomeric excess. nih.gov For example, a biocatalytic DKR of a racemic α-ketoacid precursor could be a key step in an efficient synthesis of β-branched aromatic amino acids. nih.gov
Another biocatalytic strategy involves the kinetic resolution of a racemic mixture of the final product or a late-stage intermediate. Lipases are commonly used for the enantioselective hydrolysis or acylation of esters. mdpi.com In a kinetic resolution scenario, one enantiomer of the racemic ester is selectively hydrolyzed by the lipase (B570770), allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed product. mdpi.comuni-graz.at
| Enzyme Class | Transformation Type | Key Advantage | Reference |
| Transaminase | Dynamic Kinetic Resolution | High diastereo- and enantioselectivity for β-branched amino acids. | nih.gov |
| Lipase (e.g., Burkholderia cepacia) | Kinetic Resolution (Hydrolysis) | Excellent ee values (≥99%) for both unreacted ester and product acid. | mdpi.com |
| Ketoreductase | Asymmetric Reduction | High conversion and enantioselectivity for a diverse range of substrates. | researchgate.net |
Heterogeneous and Homogeneous Catalytic Systems
Transition metal-catalyzed reactions, utilizing either heterogeneous or homogeneous systems, are workhorses in modern organic synthesis, particularly for hydrogenation reactions that are crucial for creating saturated stereocenters.
Heterogeneous Catalysis:
Heterogeneous catalysts, typically solid materials where the active sites are on the surface, are widely used in industrial processes due to their ease of separation and recyclability. libretexts.org The synthesis of 3-arylpropanoates can be achieved through the catalytic hydrogenation of corresponding cinnamate (B1238496) precursors. youtube.com For instance, the double bond of a substituted methyl cinnamate can be reduced using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. youtube.com The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. youtube.com While traditional heterogeneous hydrogenation is not inherently asymmetric, chiral modifiers can be adsorbed onto the catalyst surface to induce enantioselectivity.
| Catalyst | Substrate | Product | Key Feature | Reference |
| Palladium on Carbon (Pd/C) | Ethyl Cinnamate | Ethyl 3-phenylpropanoate | Simple, efficient reduction of alkenes. | youtube.com |
| Iron(III) chloride on active carbon | Nitrobenzenes | Anilines | Less active catalyst for controlled reductions. | designer-drug.com |
Homogeneous Catalysis:
Homogeneous catalysts, which are soluble in the reaction medium, often exhibit higher activity and selectivity compared to their heterogeneous counterparts. youtube.com Asymmetric hydrogenation catalyzed by chiral transition metal complexes, such as those of rhodium, ruthenium, or iridium, is a powerful method for the synthesis of enantiomerically enriched compounds. acs.org The synthesis of the target molecule could involve the asymmetric hydrogenation of a β-dehydroamino acid ester precursor. acs.org Chiral phosphine ligands, such as BINAP or DuPhos, are commonly employed to create a chiral environment around the metal center, directing the hydrogenation to occur from one face of the substrate, thereby generating a single enantiomer of the product with high enantiomeric excess. acs.orgresearchgate.net
| Catalyst System | Substrate Type | Product ee | Advantage | Reference |
| Rhodium-Monodentate Phosphoramidites | (E)- and (Z)-β-dehydroamino acid derivatives | 92-99% | Excellent enantioselectivities and full conversions. | acs.org |
| Chiral Nickel-Bisphosphine Complexes | α-amino-β-keto ester hydrochlorides | High | Dynamic kinetic resolution affords anti-β-hydroxy-α-amino esters. | nih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals.
Solvent-Free and Aqueous Medium Reactions
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents.
Solvent-Free Reactions: Mechanochemical methods, such as high-speed ball milling, can facilitate esterification reactions at room temperature without the need for a solvent. nih.gov For instance, the direct esterification of a carboxylic acid with an alcohol can be achieved in the presence of a catalyst under ball-milling conditions, often with reduced reaction times and improved yields. nih.gov Solid-phase catalysis using supported Lewis acids also enables solvent-free esterification. researchgate.net
Aqueous Medium Reactions: Performing reactions in water is highly desirable from a green chemistry perspective. Biocatalytic transformations, such as those catalyzed by transaminases and lipases, are often conducted in aqueous buffers. researchgate.net Furthermore, certain chemocatalytic reactions can be designed to proceed in water, reducing the reliance on organic solvents.
Atom Economy and Waste Minimization in Route Design
Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Addition reactions, such as catalytic hydrogenation, inherently have high atom economy as all the atoms of the reactants are incorporated into the product. In contrast, reactions that generate stoichiometric byproducts, such as those using protecting groups that are later removed, have lower atom economy. Enzymatic kinetic resolutions, while highly selective, are limited to a theoretical maximum yield of 50% for the desired enantiomer, which negatively impacts atom economy. mdpi.com However, dynamic kinetic resolutions can overcome this limitation, theoretically achieving a 100% yield of the desired enantiomer. nih.gov
Waste Minimization: The pharmaceutical industry, in particular, has a high E-factor (mass of waste per mass of product). mdpi.com Strategies to minimize waste include the use of catalytic processes (both chemical and biological) over stoichiometric reagents, recycling of catalysts and solvents, and designing synthetic routes with fewer steps. mdpi.com Flow chemistry can also contribute to waste minimization by improving reaction control and reducing the volume of solvent required.
Renewable Feedstock Integration
The use of renewable feedstocks is a cornerstone of a sustainable chemical industry.
Renewable Precursors for the Aromatic Moiety: Lignin (B12514952), a major component of biomass, is a rich source of aromatic compounds. rsc.org Research is ongoing to develop efficient methods for the depolymerization of lignin and the conversion of the resulting monomers into valuable aromatic building blocks, including aniline (B41778) derivatives. rsc.orgchemistryworld.comrsc.orgnih.govrsc.org Phenols, which can be derived from biomass, can be converted into anilines through various synthetic methodologies. rsc.org
Renewable Precursors for the Propanoate Moiety: Propionic acid and its esters can be produced from renewable resources through fermentation processes. nih.govresearchgate.netgoogle.com Lactic acid, readily available from the fermentation of carbohydrates, can be catalytically converted to propionic acid. rsc.org Additionally, biomass-derived carbohydrates can be directly transformed into propionic acid. rsc.orgrsc.org
The integration of these renewable feedstocks into the synthetic route for this compound offers a promising path towards a more sustainable production process.
Chirality and Stereochemical Aspects in Research
Chiral Resolution Methodologies
The separation of the racemic mixture of Methyl 3-(4-aminophenyl)-2-methylpropanoate into its individual enantiomers is a critical step for studying their distinct properties. Several methodologies can be employed for this purpose.
A widely used and effective method for resolving racemates of compounds containing an amino group, such as this compound, is through the formation of diastereomeric salts. gavinpublishers.com This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid like tartaric acid or its derivatives. gavinpublishers.comgoogle.com
The reaction of the racemic amine with a single enantiomer of a chiral acid results in the formation of two diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the amine. The efficiency of this process is influenced by factors such as the choice of resolving agent, the solvent system, and the crystallization conditions, including temperature and time. gavinpublishers.com
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
|---|---|
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |
| (-)-Tartaric Acid | Chiral Dicarboxylic Acid |
| (+)-Dibenzoyl-D-tartaric acid | Tartaric Acid Derivative |
| (-)-Di-p-toluoyl-L-tartaric acid | Tartaric Acid Derivative |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Sulfonic Acid |
This table presents examples of chiral acids commonly used for the resolution of racemic amines via diastereomeric salt formation.
For instance, a study on the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) utilized (+)-tartaric acid to form diastereomeric salts, which were then separated by crystallization. rsc.org A similar approach could be envisioned for this compound, where the primary amino group can react with a chiral acid to form separable diastereomeric salts. The choice of the resolving agent and crystallization solvent would be critical to achieving high enantiomeric excess.
Enzymatic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. mdpi.com This method utilizes enzymes, most commonly lipases, which can stereoselectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govalmacgroup.com For a racemic ester like this compound, a lipase (B570770) could be used to selectively hydrolyze one of the enantiomers to its corresponding carboxylic acid, allowing for the separation of the remaining unreacted ester enantiomer from the acid product.
The success of enzymatic resolution depends on several factors, including the choice of enzyme, the reaction medium (aqueous or organic solvent), temperature, and pH. nih.govpolimi.it Lipases from various sources, such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase, have been successfully employed for the resolution of a wide range of chiral esters. nih.gov
Table 2: Examples of Lipases Used in Kinetic Resolution
| Enzyme | Source Organism |
|---|---|
| Lipase B | Candida antarctica |
| Lipase | Pseudomonas cepacia |
| Lipase | Pseudomonas fluorescens |
| Lipase | Rhizopus oryzae |
This table lists some commonly used lipases in the enzymatic kinetic resolution of chiral compounds.
Research on the enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives has demonstrated the high enantioselectivity of various lipases in hydrolyzing acetate (B1210297) and butyrate (B1204436) esters. nih.gov Similarly, studies on 3-aryl alkanoic acids have shown that hydrolases can effectively resolve racemic ethyl esters to yield enantiomerically pure acids. almacgroup.com These examples suggest that a screening of different lipases and reaction conditions could lead to an effective enzymatic resolution of racemic this compound.
Impact of Stereochemistry on Molecular Recognition (Non-Biological System Interactions)
The three-dimensional structure of each enantiomer of this compound will dictate how it interacts with other chiral molecules or surfaces in non-biological systems. This is the principle behind chiral chromatography, a powerful analytical and preparative technique for separating enantiomers.
In chiral High-Performance Liquid Chromatography (HPLC), a chiral stationary phase (CSP) is used. The CSP contains a chiral selector that interacts differently with the two enantiomers of the analyte. These differential interactions lead to different retention times, allowing for their separation. phenomenex.comsigmaaldrich.com The enantiomers of this compound would be expected to exhibit different affinities for a given CSP, leading to their separation.
The nature of the interactions between the analyte and the CSP can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective in separating a broad range of chiral compounds. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution. phenomenex.com
Conformational Analysis and Stereochemical Stability
Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for conformational analysis. researchgate.net These methods can be used to calculate the potential energy of different conformations and identify the most stable, low-energy conformers. For a molecule like this compound, rotations around the C-C bonds in the propanoate chain and the C-N bond would be of particular interest.
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the conformation of molecules in solution. st-andrews.ac.uk For instance, the coupling constants between protons can give insights into the dihedral angles between them, which in turn helps to define the molecular conformation.
The stereochemical stability of the chiral center in this compound is another important consideration. Under normal conditions, the chiral center is expected to be stable. However, under certain chemical conditions, such as in the presence of a strong base, there could be a risk of racemization if the proton at the chiral center is acidic enough to be removed, leading to the formation of a planar enolate intermediate. The specific conditions under which this might occur would need to be experimentally determined.
Role As an Intermediate and Scaffold in Complex Molecule Synthesis
Precursor for Amino Acid Derivatives (Synthetic Analogs)
The primary amino group on the phenyl ring of Methyl 3-(4-aminophenyl)-2-methylpropanoate serves as a key functional handle for the synthesis of a variety of amino acid derivatives and synthetic analogs. This versatile functional group can undergo a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the creation of novel molecular architectures.
One of the most common derivatizations of the amino group is acylation . By reacting this compound with various acylating agents such as acyl chlorides or anhydrides, a library of N-acylated derivatives can be synthesized. These modifications can significantly alter the biological activity and physicochemical properties of the parent molecule. For instance, acylation with fatty acids could enhance lipophilicity, potentially improving membrane permeability.
Furthermore, the amino group can be subjected to alkylation reactions to introduce alkyl or arylalkyl groups. Reductive amination with aldehydes or ketones is a common strategy to achieve mono- or di-alkylation. These modifications can be used to probe the structure-activity relationships of a target protein or to modulate the pharmacokinetic profile of a potential drug candidate.
The ester functionality of this compound also offers opportunities for derivatization. Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a new functional group that can be coupled with various amines to form a diverse range of amides. This approach is particularly useful in the synthesis of peptide-like structures or for attaching the molecule to a solid support for combinatorial synthesis.
| Reactant | Reagent | Reaction Type | Product Class |
| This compound | Acyl chloride | Acylation | N-Acyl amino acid ester derivative |
| This compound | Aldehyde/Ketone, Reducing agent | Reductive Amination | N-Alkyl/N,N-Dialkyl amino acid ester derivative |
| This compound | Strong acid/base | Hydrolysis | 3-(4-aminophenyl)-2-methylpropanoic acid |
Building Block in Peptidomimetic Scaffolds (Structural Research)
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. wikipedia.org The rigid aromatic ring and the defined stereochemistry of this compound make it an attractive building block for the construction of peptidomimetic scaffolds. researchgate.net
The incorporation of this building block into a peptide sequence can introduce conformational constraints, helping to lock the molecule into a bioactive conformation. nih.gov The phenyl group can be involved in π-π stacking interactions with aromatic residues in the target protein, while the amino and carboxyl groups (after hydrolysis) can form key hydrogen bonds.
In structural research, the synthesis of a series of peptidomimetics containing this compound and its derivatives can provide valuable insights into the binding requirements of a particular receptor or enzyme. By systematically modifying the substituents on the phenyl ring or the stereochemistry of the α-carbon, researchers can map the pharmacophore and design more potent and selective ligands.
The general approach to incorporating this building block into a peptidomimetic involves standard peptide coupling reactions. The amino group can be coupled to the C-terminus of a growing peptide chain, or the carboxylic acid (after hydrolysis) can be coupled to the N-terminus of another peptide or amino acid.
Intermediate in Heterocyclic Compound Synthesis
The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds. rsc.orgnih.gov Nitrogen-containing heterocycles are prevalent in many biologically active molecules and pharmaceuticals.
One potential application is in the synthesis of quinolines . The Conrad-Limpach and related reactions could be employed, where the amino group reacts with a β-ketoester to form an enamine, which then undergoes thermal cyclization to form the quinoline (B57606) ring system. The specific substitution pattern of the resulting quinoline would depend on the choice of the β-ketoester.
Another possibility is the synthesis of benzimidazoles . By first hydrolyzing the methyl ester to the carboxylic acid, the resulting 3-(4-aminophenyl)-2-methylpropanoic acid could be condensed with o-phenylenediamine (B120857) or a derivative thereof in the presence of a dehydrating agent to form the benzimidazole (B57391) ring.
Furthermore, the amino group can be diazotized and then subjected to various cyclization reactions to form other heterocyclic systems, such as cinnolines . The specific reaction conditions and co-reactants would determine the final heterocyclic structure.
| Starting Material | Reagent(s) | Heterocyclic Product |
| This compound | β-Ketoester | Quinolone derivative |
| 3-(4-aminophenyl)-2-methylpropanoic acid | o-Phenylenediamine | Benzimidazole derivative |
| This compound | NaNO₂, HCl; then cyclization conditions | Cinnoline derivative |
Application in Polymeric and Material Science Research
In the field of polymer and material science, this compound can serve as a functional monomer or building block for the synthesis of new materials with tailored properties. The presence of both an amino and an ester group allows for its incorporation into various polymer backbones through polycondensation reactions.
For example, it can be used as a diamine monomer (after conversion of the ester to another functional group or by using the amino group as the sole reactive site for polymerization) in the synthesis of polyamides . The aromatic ring would impart rigidity and thermal stability to the polymer chain, while the methyl group could influence its solubility and processing characteristics.
Similarly, it could be a component in the synthesis of polyimides , which are known for their excellent thermal and chemical resistance. In this case, the amino group would react with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.
The ester group also presents opportunities for post-polymerization modification. For instance, a polymer containing pendant this compound units could be subjected to hydrolysis of the ester groups to introduce carboxylic acid functionalities along the polymer chain. These acidic groups could then be used to alter the polymer's solubility, introduce cross-linking sites, or chelate metal ions. The development of such functional polymers is of great interest for applications in areas such as drug delivery, coatings, and advanced membranes. nih.gov
| Polymer Class | Co-monomer | Potential Polymerization Method |
| Polyamide | Diacyl chloride | Interfacial or solution polycondensation |
| Polyimide | Dianhydride | Two-step polycondensation |
Computational Chemistry and Mechanistic Investigations of this compound
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no specific published studies on the computational chemistry and mechanistic investigations of this compound.
Therefore, it is not possible to provide detailed, scientifically accurate information for the requested sections and subsections, which include:
Computational Chemistry and Mechanistic Investigations
Molecular Modeling and Dynamics
To fulfill the user's request for a thorough and scientifically accurate article focused solely on this compound, data from dedicated computational studies would be required. Such studies would involve performing calculations using methods like Density Functional Theory (DFT) to determine the molecule's electronic structure, predict its reactivity, map its electrostatic potential, and simulate its dynamic behavior. Without these specific research findings, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Further research in the field of computational chemistry would be needed to generate the data necessary to populate the outlined article structure for Methyl 3-(4-aminophenyl)-2-methylpropanoate.
Structure-Activity Relationship (SAR) Studies from a Chemical Scaffold Perspective (Not biological activity)
Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its properties. From a purely chemical scaffold perspective, SAR studies on the this compound framework would focus on how modifications to its structure affect its chemical and physical properties, rather than any biological effect. Such a study would involve the synthesis of a series of analogs and the measurement of their properties.
Key modifications to the this compound scaffold could include:
Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring to modulate its electronic properties.
Modification of the Amino Group: Converting the primary amine to a secondary or tertiary amine, or to an amide, to alter its basicity and hydrogen bonding capacity.
Alteration of the Ester Group: Changing the methyl ester to other alkyl esters or to a carboxylic acid to modify its polarity and reactivity.
Changes to the Propanoate Linker: Varying the length of the alkyl chain or introducing further substitution to alter the molecule's flexibility and steric profile.
The impact of these structural changes on chemical properties such as pKa, solubility, lipophilicity (logP), and chemical reactivity could then be systematically evaluated. Currently, there are no published SAR studies for the this compound scaffold from a chemical perspective.
An illustrative SAR table is provided below to demonstrate how such data would be presented.
| Compound | Modification | logP | pKa (of NH2) |
| This compound | Parent | 2.1 | 4.5 |
| Methyl 3-(4-amino-3-chlorophenyl)-2-methylpropanoate | Chloro at C3 of phenyl ring | 2.8 | 3.8 |
| Methyl 3-(4-(methylamino)phenyl)-2-methylpropanoate | N-methylation of amino group | 2.4 | 4.9 |
| 3-(4-aminophenyl)-2-methylpropanoic acid | Hydrolysis of methyl ester | 1.5 | 4.6 |
Note: The data in this table is hypothetical and intended for illustrative purposes only.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular structure of "Methyl 3-(4-aminophenyl)-2-methylpropanoate," providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of "this compound." Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected chemical shifts (δ) for "this compound" are influenced by the aromatic ring, the amino group, and the ester functionality.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. The chemical shifts are characteristic of the aromatic, aliphatic, and carbonyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH (ortho to NH₂) | δ 6.9-7.1 ppm (d) | δ 128-130 ppm |
| Aromatic CH (meta to NH₂) | δ 6.6-6.8 ppm (d) | δ 114-116 ppm |
| Aromatic C-NH₂ | - | δ 145-147 ppm |
| Aromatic C-CH₂ | - | δ 128-130 ppm |
| NH₂ | δ 3.5-4.0 ppm (br s) | - |
| CH₂ (Benzylic) | δ 2.7-2.9 ppm (dd) | δ 35-38 ppm |
| CH | δ 2.5-2.7 ppm (m) | δ 40-43 ppm |
| CH-CH₃ | δ 1.1-1.3 ppm (d) | δ 15-18 ppm |
| O-CH₃ | δ 3.6-3.8 ppm (s) | δ 50-53 ppm |
| C=O | - | δ 173-176 ppm |
Note: Predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound" by detecting the vibrations of its chemical bonds.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O bond, as well as vibrations associated with the aromatic ring.
Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for the non-polar bonds and the aromatic ring vibrations, which may be weak in the IR spectrum.
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | 3300-3500 (two bands) | 3300-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | 2850-3000 | Stretching |
| C=O (Ester) | 1720-1740 | 1720-1740 | Stretching |
| C=C (Aromatic) | 1500-1600 | 1500-1600 | Stretching |
| C-N | 1250-1350 | 1250-1350 | Stretching |
| C-O (Ester) | 1150-1250 | 1150-1250 | Stretching |
Note: These are expected frequency ranges and the actual peak positions can be influenced by the molecular environment.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of "this compound" by analyzing its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound.
Key fragmentation pathways for esters often involve cleavage at the carbonyl group and adjacent bonds. For this specific compound, cleavage of the benzylic bond is also a likely fragmentation route.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Possible Origin |
| 193 | [C₁₁H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 134 | [C₈H₁₀N]⁺ | Loss of -COOCH₃ |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage |
| 77 | [C₆H₅]⁺ | Phenyl group |
| 59 | [COOCH₃]⁺ | Methylester group |
Note: The relative intensities of the fragment ions will depend on the ionization technique and energy.
Chromatographic Methods
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of "this compound" from reaction mixtures or for purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like "this compound."
Purity Determination: Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a buffer), is a common method for assessing the purity of the compound. The retention time is a characteristic property under specific chromatographic conditions.
Chiral Separation: Since "this compound" possesses a chiral center at the second carbon of the propanoate chain, chiral HPLC can be employed to separate its enantiomers. This typically requires a specialized chiral stationary phase.
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Isopropanol or similar non-polar/polar mixture |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at ~254 nm or ~280 nm | UV at ~254 nm or ~280 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While "this compound" has a relatively high boiling point due to the amino and ester groups, it can be analyzed by GC, possibly after derivatization of the amino group to increase volatility and improve peak shape.
GC is particularly useful for monitoring reaction progress and detecting volatile impurities. The choice of a suitable column, typically a capillary column with a polar stationary phase, is crucial for achieving good separation.
Table 5: Potential Gas Chromatography Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a polar stationary phase (e.g., polyethylene (B3416737) glycol or a cyanopropyl-based phase) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Initial temperature around 150 °C, ramped to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) |
| Detector Temperature | 280-300 °C |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, thereby confirming the molecular structure. For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the propanoate chain, X-ray crystallography is invaluable for establishing the absolute configuration of its enantiomers.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the spatial coordinates of each atom.
Interactive Table 1: Hypothetical Crystallographic Data for (R)-Methyl 3-(4-aminophenyl)-2-methylpropanoate
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁ | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.5 | Unit cell dimension along the a-axis. |
| b (Å) | 5.8 | Unit cell dimension along the b-axis. |
| c (Å) | 16.2 | Unit cell dimension along the c-axis. |
| β (°) | 98.5 | Angle of the unit cell. |
| Volume (ų) | 978.3 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Flack Parameter | 0.02(5) | Confirms the absolute configuration of the chiral center. A value near zero is ideal. |
Furthermore, the solid-state structure reveals intermolecular interactions, such as hydrogen bonding involving the primary amine, which dictates the crystal packing. Understanding these interactions is vital for predicting physical properties like melting point, solubility, and stability.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. For this compound, derivatization of the primary amino group can significantly enhance its detectability and chromatographic separation. This is particularly useful for improving sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Chemical derivatization can improve the molecular properties of compounds, making them more amenable to separation and detection. The main advantages of this indirect approach include potentially lower costs, a wider choice of detectors (UV, fluorescence, mass spectrometry), excellent chiral selectivity, and more sensitive and selective detection. nih.gov
One common strategy involves reacting the primary amine with a tagging agent that introduces a chromophore or fluorophore, thereby increasing its response to UV or fluorescence detectors. This is especially beneficial when analyzing low concentrations of the compound.
For chiral separations, where the goal is to resolve the enantiomers of this compound, chiral derivatizing agents are employed. These reagents, themselves enantiomerically pure, react with the racemic analyte to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column.
Several reagents are available for the derivatization of primary amines for the purpose of chiral resolution. acs.org For instance, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is a well-known reagent that reacts with primary and secondary amines to form highly fluorescent diastereomeric derivatives, enabling their separation and quantification. nih.govacs.org The use of chiral derivatization can correct issues by improving molecular properties to be more suitable for both separation and detection sensitivity and specificity. nih.gov
The derivatization of primary amines having an anteiso alkyl chain, which has a chiral branched-methyl at the n-3 position of the alkyl chain, has also been successfully separated by HPLC. nih.gov The table below outlines some common derivatization strategies applicable to the primary amine in this compound.
Interactive Table 2: Derivatization Strategies for this compound
| Derivatizing Reagent | Target Functional Group | Analytical Enhancement | Typical Technique |
| Dansyl Chloride | Primary Amine | Introduces a highly fluorescent dansyl group, significantly increasing detection sensitivity. | HPLC-Fluorescence |
| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Forms a fluorescent isoindole derivative for sensitive quantification. nih.gov | HPLC-Fluorescence |
| (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Primary Amine | Creates diastereomers with strong fluorescence for chiral separation and quantification. nih.govacs.org | HPLC-Fluorescence |
| N-(4-aminophenyl)piperidine | Carboxylic Acids (after hydrolysis) | Enhances proton affinity, leading to a significant increase in signal intensity in positive ionization mode mass spectrometry. nsf.govrowan.edunih.govresearchwithrowan.comresearchgate.net | SFC-MS, LC-MS |
| trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride | Primary Amine | A chiral fluorescent reagent used for the enantiomeric discrimination of chiral primary amines by HPLC. nih.gov | HPLC |
These derivatization techniques provide chemists with the flexibility to tailor their analytical methods to achieve the desired levels of sensitivity, selectivity, and, in the case of chiral molecules, enantiomeric resolution.
Future Research Directions and Emerging Applications
Integration with Flow Chemistry and Automated Synthesis
The integration of Methyl 3-(4-aminophenyl)-2-methylpropanoate synthesis into continuous-flow chemistry and automated platforms represents a significant leap forward from traditional batch processing. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and greater scalability. mdpi.comnih.gov Automated synthesis systems, which can combine reaction, purification, and analysis, have the potential to rapidly generate libraries of derivatives for screening and optimization. chemrxiv.orgnih.gov
Future research in this area will likely focus on developing a modular, multi-step flow process. A hypothetical automated synthesis could involve sequential reactor modules dedicated to key transformations, such as the reduction of a nitro precursor followed by esterification. The use of packed-bed reactors with immobilized catalysts or reagents could streamline purification and minimize waste. thieme-connect.de
Table 1: Hypothetical Modular Flow Synthesis of this compound
| Module | Reaction Step | Reagents & Conditions | Residence Time (Hypothetical) |
|---|---|---|---|
| 1 | Nitro Group Reduction | H₂ gas, Pd/C catalyst bed, Ethanol | 10 minutes |
| 2 | Esterification | Methanol, Acid catalyst resin column, 60°C | 15 minutes |
| 3 | In-line Purification | Scavenger resin to remove excess acid | 5 minutes |
| 4 | Solvent Exchange | Membrane-based separation | Continuous |
This automated approach would enable "push-button" synthesis, accelerating the discovery of new molecules based on the core structure of this compound for various applications.
Development of Novel Synthetic Routes with Improved Efficiency
Key areas of development include:
Catalyst Innovation: The use of advanced catalysts, such as palladium-based Buchwald precatalysts, could enable more efficient C-N bond formation steps under milder conditions. nih.gov
One-Pot Syntheses: Designing a one-pot or tandem reaction sequence where multiple transformations occur in a single reactor without isolating intermediates can significantly reduce waste, time, and resource consumption.
Green Chemistry Principles: Future routes will likely incorporate greener solvents, reduce the use of protecting groups, and aim for higher atom economy. For instance, replacing traditional reducing agents with catalytic hydrogenation using molecular hydrogen is a more sustainable approach. google.com
A promising novel route could involve the direct amination of a phenylpropanoate precursor, bypassing the common nitration-reduction sequence.
Exploration in New Material Science Architectures
The bifunctional nature of this compound, with its nucleophilic amine and electrophilic ester functionalities, makes it an attractive building block for new polymers and material architectures. Its incorporation into polymer chains can impart specific chemical and physical properties.
Potential Applications in Polymer Science:
High-Performance Polyamides and Polyimides: The primary amine group can react with diacids or dianhydrides to form high-performance polymers. These materials are known for their thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace and electronics.
Functional Monomers in Co-polymers: It can be used as a co-monomer with other monomers, such as methyl methacrylate, to create functional polymers. essentialchemicalindustry.org The pendant aminophenyl group could serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules, such as dyes, cross-linking agents, or bioactive compounds.
Research in this domain will involve synthesizing and characterizing these new polymers to understand their structure-property relationships.
Table 2: Potential Polymer Architectures Incorporating the Compound
| Polymer Type | Co-monomer | Potential Properties | Potential Application |
|---|---|---|---|
| Polyamide | Adipoyl chloride | High thermal stability, mechanical strength | Engineering plastics |
| Polyacrylate Co-polymer | Methyl Methacrylate | Modifiable surface, improved adhesion | Functional coatings, biomedical devices sci-hub.st |
| Polyimide | Pyromellitic dianhydride | Excellent dielectric properties, thermal resistance | Microelectronics, flexible displays |
Theoretical Predictions for Rational Design of Derivatives
Computational chemistry and theoretical modeling are becoming indispensable tools for the rational design of new molecules. By using methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can predict the properties of novel derivatives of this compound before committing to their synthesis. nih.govresearchgate.net
Key Areas of Theoretical Investigation:
Molecular Property Prediction: DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of derivatives. researchgate.net This information is crucial for understanding how structural modifications affect the molecule's behavior.
Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize conditions for higher yields and selectivity.
QSAR for Targeted Design: By building a computational model that correlates the structural features of a series of derivatives with their observed activity (e.g., as a monomer in polymerization or as a biologically active agent), researchers can predict which new structures are most likely to succeed. This approach significantly reduces the trial-and-error inherent in traditional chemical discovery. nih.gov
For example, theoretical studies could predict how adding electron-withdrawing or electron-donating groups to the phenyl ring would alter the reactivity of the amine group, guiding the design of monomers for creating polymers with tailored electronic properties. This predictive power accelerates the design-build-test cycle and opens the door to creating materials and molecules with precisely engineered functions.
Q & A
Q. How can computational methods predict the electronic properties and reaction pathways of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Molecular dynamics simulations assess solvation effects and conformational stability .
Data Contradiction Analysis
- Example : Conflicting NMR signals for methyl groups may arise from rotameric equilibria. Resolve via variable-temperature NMR to freeze conformers or use NOESY to confirm spatial proximity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
